molecular formula C9H15N3S B13284435 N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine

N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine

Cat. No.: B13284435
M. Wt: 197.30 g/mol
InChI Key: KZYIEQOHHDOCTP-UHFFFAOYSA-N
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Description

N-(1,2,3-Thiadiazol-4-ylmethyl)cyclohexanamine (CAS 1156893-55-8) is an organic compound with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol . This chemical features a cyclohexanamine group linked via a methylene bridge to a 1,2,3-thiadiazole ring, a structure known to be of significant interest in medicinal and agricultural chemistry. Compounds containing the 1,2,3-thiadiazole scaffold have been extensively studied as elicitors with highly systemic acquired resistance in plants, functioning as novel agents for plant protection by activating the host's defense mechanisms . In pharmaceutical research, the 1,2,3-thiadiazole nucleus and its derivatives are recognized as privileged structures due to their broad pharmacological profiles . While research is ongoing, related 1,3,4-thiadiazole derivatives have demonstrated potential as antiviral agents, with molecular docking studies indicating inhibitory activity against viral proteases, such as the main protease of COVID-19 (PDB ID: 6LU7) . Furthermore, thiadiazole rings are known to act as bioisosteres for pyrimidine and other aromatic heterocycles, which can enhance the physicochemical and pharmacokinetic properties of lead compounds, making them promising candidates in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)cyclohexanamine

InChI

InChI=1S/C9H15N3S/c1-2-4-8(5-3-1)10-6-9-7-13-12-11-9/h7-8,10H,1-6H2

InChI Key

KZYIEQOHHDOCTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a thiadiazole precursor. One common method involves the reaction of cyclohexanamine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-Thiadiazol-4-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiadiazole ring .

Scientific Research Applications

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a chemical compound with a thiadiazole ring and a cyclohexane moiety in its structure. The thiadiazole group, a five-membered ring containing sulfur and nitrogen atoms, is known for its diverse biological activities, while the cyclohexanamine component contributes to potential applications in medicinal chemistry and drug development.

Potential Applications

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine has potential applications in various fields:

  • Medicinal Chemistry and Drug Development The presence of the cyclohexanamine component contributes to its potential applications in these fields.
  • Agricultural Chemistry Its antimicrobial properties could be explored for use in agricultural pesticides or fungicides.
  • Material Science The compound may find use in this field.

Analogous Compounds and Activities

Thiadiazole derivatives, which share structural similarities with N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine, have a range of biological activities .

  • Antimicrobial, Antiviral, Antifungal, and Antitumor Activities Thiazines, thiadiazoles, and thiohydrazides have attracted increasing attention due to these activities .
  • Anticancer Properties Some thiadiazole derivatives have shown anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines . For example, 4-(1,2,3-Thiadiazol-4-yl)aniline is known for its anticancer properties. Several 1,3,4-thiadiazoles and their derivatives are potential anticancer agents .
  • Antimicrobial Activity 3-Methylthiadiazole exhibits antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cycloalkyl-Thiadiazole Derivatives

The closest structural analog is N-(1,2,3-Thiadiazol-4-ylmethyl)cycloheptanamine (CAS: 1157060-65-5), which replaces the cyclohexane ring with a cycloheptane group. Key differences include:

Property N-(Thiadiazolylmethyl)cyclohexanamine (Target) N-(Thiadiazolylmethyl)cycloheptanamine
Molecular Formula C₉H₁₅N₃S (inferred) C₁₀H₁₇N₃S
Molecular Weight ~197.3 g/mol (calculated) 211.33 g/mol
Ring Size Cyclohexane (6-membered) Cycloheptane (7-membered)

However, its commercial availability is noted as "discontinued," suggesting challenges in synthesis or stability .

Thiadiazole Derivatives with Varied Substituents

  • 1,4-Benzodioxine-Fused Thiadiazoles : Synthesized via condensation of thiosemicarbazide with benzodioxine derivatives (). These compounds exhibit fused heterocyclic systems, which may enhance π-π stacking interactions in biological targets compared to the simpler thiadiazole-methyl-cycloalkylamine structure .
  • The substitution pattern (e.g., 4-methoxyphenyl) significantly influences activity, as seen in their superior efficacy over Levocarnitine in hypoxia models .

Heterocyclic Variants: Thiazolidine and Oxazepine Derivatives

Compounds like substituted 1,3-oxazepines and thiazolidines () demonstrate the versatility of sulfur-containing heterocycles.

Data Table: Key Comparative Properties

Compound Class Example Structure/Name Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound N-(Thiadiazolylmethyl)cyclohexanamine C₉H₁₅N₃S ~197.3 Inferred potential bioactivity
Cycloheptane Analog N-(Thiadiazolylmethyl)cycloheptanamine C₁₀H₁₇N₃S 211.33 Discontinued commercial status
Thiazole Hydrazine Hydrobromide N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... C₁₆H₂₁BrN₄S 397.33 Cardioprotective, superior to Levocarnitine
Benzodioxine-Fused Thiadiazole (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide C₁₀H₁₀N₂O₂S 222.27 Fused heterocyclic system

Research Findings and Implications

  • Pharmacological Potential: Thiadiazole derivatives are frequently associated with bioactivity. For instance, the cardioprotective thiazole derivative in underscores the therapeutic relevance of sulfur-nitrogen heterocycles . The target compound’s thiadiazole moiety may similarly interact with enzymes or receptors involved in oxidative stress or inflammation.
  • Optimizing reaction conditions (e.g., temperature, catalysts) could be critical .

Biological Activity

N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine is a compound characterized by the presence of a thiadiazole ring and a cyclohexanamine moiety. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore the biological activities associated with this compound, supported by relevant data and case studies.

Structure and Properties

The compound features a thiadiazole group, a five-membered ring containing sulfur and nitrogen atoms, which is known for its diverse biological activities. The cyclohexanamine component contributes to its potential applications in drug development. The structure can be summarized as follows:

Compound Name Structure Notable Properties
This compoundStructurePotential anticancer and antimicrobial properties

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Thiadiazole compounds may inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell replication. They can also act as inhibitors of key enzymes involved in tumorigenesis .
  • Case Studies : A study evaluating novel 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compound 4y exhibited an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating strong anticancer potential compared to standard drugs like cisplatin .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. They have shown efficacy against a range of pathogens:

  • Antibacterial Activity : Compounds with thiadiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the thiadiazole structure have led to enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have also shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger. A study noted that certain thiadiazole derivatives achieved inhibition rates between 58% and 66% against these fungi .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related thiadiazole compounds:

Activity Type Target Organism/Cell Line IC50/Activity Level
AnticancerMCF-7 (Breast Cancer)0.084 ± 0.020 mmol/L
A549 (Lung Cancer)0.034 ± 0.008 mmol/L
AntibacterialStaphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
AntifungalCandida albicansMIC = 32–42 μg/mL

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine and its analogs?

The synthesis of thiadiazole-containing compounds typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives can be synthesized by reacting thiocarboxanilides with hydrazonoyl halides in N,N-dimethylformamide (DMF), followed by characterization via IR and NMR spectroscopy . Alternatively, acetonitrile under reflux conditions (1–3 minutes) is used for initial reagent coupling, followed by cyclization in DMF with iodine and triethylamine, yielding thiadiazole derivatives . For N-substituted cyclohexanamine analogs, benzotriazole intermediates are often employed, with FT-IR and mass spectroscopy used to confirm structures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR spectroscopy : To identify functional groups (e.g., C=N stretching at ~1639 cm⁻¹ in thiadiazole derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclohexane ring conformations. For example, cyclohexyl protons appear as multiplet signals at δ 1.34–3.56 ppm .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., exact mass calculations for validation) .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of this compound derivatives for biological studies?

In silico tools such as Swiss ADME predict drug-likeness parameters (e.g., Lipinski’s rules), while molecular docking against target proteins (e.g., 3G9k) evaluates binding affinities . For example, docking studies can identify key interactions (e.g., hydrogen bonding with thiadiazole sulfur) to prioritize derivatives for in vitro testing.

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Discrepancies may arise from conformational flexibility or solvent effects. For instance, cyclohexane ring chair vs. boat conformers can alter NMR chemical shifts. Cross-validate using:

  • X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in bond lengths/angles .
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra under experimental conditions to compare with observed data .

Q. What strategies are recommended for optimizing reaction yields in thiadiazole synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Triethylamine in DMF accelerates sulfur elimination during thiadiazole formation .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation to minimize byproducts.

Q. How can researchers design in vitro/in vivo studies to evaluate the biological activity of this compound?

  • Target selection : Prioritize proteins implicated in antimicrobial or antitumor pathways, as thiadiazoles are known for these activities .
  • Assay design : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial testing or MTT assays for cytotoxicity screening .
  • Metabolic stability : Assess hepatic microsome stability to predict in vivo pharmacokinetics.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Challenges include low solubility and polymorphism. Strategies:

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to improve crystal packing .
  • Temperature gradients : Slow cooling from DMF/ethanol mixtures promotes single-crystal growth .

Methodological Notes

  • Structural Refinement : SHELXTL (Bruker AXS) or SHELXL (open-source) are industry standards for small-molecule crystallography .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for cyclohexanamine derivatives .

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